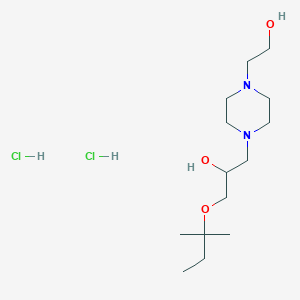

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Description

This compound features a piperazine core substituted with a 2-hydroxyethyl group at the 4-position. The propan-2-ol backbone is ether-linked to a tert-pentyloxy group, and the dihydrochloride salt enhances aqueous solubility.

Properties

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O3.2ClH/c1-4-14(2,3)19-12-13(18)11-16-7-5-15(6-8-16)9-10-17;;/h13,17-18H,4-12H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMUCQMSBKAUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1CCN(CC1)CCO)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hydroxyethyl group and a tert-pentyloxy moiety. Its dihydrochloride form enhances solubility in aqueous environments, facilitating biological assays.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including neurotransmitter receptors and enzymes. The piperazine structure is known for its ability to modulate receptor activity, particularly in the central nervous system (CNS).

Potential Mechanisms:

- Receptor Modulation : The hydroxyethyl piperazine moiety may enhance binding affinity to neurotransmitter receptors, potentially influencing serotonin or dopamine pathways.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways .

Pharmacological Effects

The biological evaluations of related compounds suggest several pharmacological activities:

| Activity Type | Description |

|---|---|

| Antidepressant | Modulation of serotonin pathways could lead to mood enhancement. |

| Antihypertensive | PDE inhibition may result in vasodilation and reduced blood pressure. |

| Neuroprotective | Potential to protect neuronal cells from apoptosis through various pathways. |

Case Studies and Research Findings

- PDE5 Inhibition : A study on a related compound demonstrated significant PDE5 inhibitory activity, leading to reduced blood pressure in hypertensive models . This suggests that 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride may exhibit similar effects.

- CNS Activity : Research involving aminopyridopyrazinones indicated that compounds with a piperazine backbone can penetrate the blood-brain barrier and exert central effects, making them candidates for treating CNS disorders .

- Anticonvulsant Properties : Related piperazine derivatives have shown anticonvulsant activity in animal models, indicating potential therapeutic benefits for epilepsy management .

Comparison with Similar Compounds

Structural Variations and Pharmacological Targets

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Piperazine Modifications: The 4-(2-hydroxyethyl) group (target compound and Compound 1) improves solubility via hydrogen bonding, contrasting with MH-78’s extended phenoxy-ethyl chain, which may enhance receptor interaction . Naftopidil’s 2-methoxyphenyl substituent on piperazine introduces aromaticity, likely influencing α1-adrenoceptor selectivity .

Ether/Oxy Group Diversity: The tert-pentyloxy group in the target compound is more lipophilic than the nitro-substituted phenoxy in Compound 1 or the naphthyloxy in Naftopidil. This may enhance membrane permeability but reduce solubility . MH-78’s 2,6-dimethylphenoxy group balances lipophilicity and steric effects, contributing to dual α1/β-adrenoceptor activity .

Salt Forms :

- Dihydrochloride salts are common (target compound, MH-78, Naftopidil), ensuring stability and improved bioavailability in physiological environments .

Structure-Activity Relationships (SAR)

- Piperazine Side Chain: Hydroxyethyl substitution (target compound) may mimic endogenous ethanolamine moieties, aiding receptor binding. In contrast, MH-78’s extended chain accommodates bulkier adrenoceptor pockets .

- Ether Group Effects: tert-Pentyloxy’s branched alkyl chain may increase metabolic stability compared to MH-78’s nitro group, which could undergo reduction in vivo . Naftopidil’s naphthyloxy group provides planar aromaticity for π-π interactions with adrenoceptors, a feature absent in the target compound .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride?

Methodological Answer:

The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

- Coupling Reactions : Use of coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to attach the hydroxyethyl group to the piperazine ring. Anhydrous DMF and NEt₃ are common solvents/bases for such reactions .

- Etherification : Introduction of the tert-pentyloxy group via nucleophilic substitution or Mitsunobu reaction, using tert-pentanol and a catalyst like DIAD (diisopropyl azodicarboxylate) .

- Salt Formation : Conversion to the dihydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purity .

Basic: How is the purity of this compound assessed in academic research?

Methodological Answer:

Purity is evaluated using:

- HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 210–254 nm). Reference standards (e.g., EP/BP impurities) are used to calibrate retention times .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Cl]⁻ ions) and detects trace byproducts .

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural integrity; deuterated DMSO or CDCl₃ are preferred solvents for solubility analysis .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (THF) to balance reactivity and solubility .

- Catalyst Variation : Replace NEt₃ with stronger bases (e.g., DBU) or explore microwave-assisted synthesis for faster reaction kinetics .

- Temperature Gradients : Use controlled heating (40–80°C) to minimize side reactions like hydrolysis of the tert-pentyloxy group .

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted piperazine intermediates) and adjust stoichiometry accordingly .

Advanced: How should researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

Contradictions arise due to varying experimental conditions. A systematic approach includes:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC for new peaks .

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–12) to simulate physiological conditions. Use NMR to detect structural changes .

- Cross-Validation : Compare data with structurally similar piperazine derivatives (e.g., 3-phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride) to identify trends in hydrolytic or oxidative stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow to avoid inhalation of fine powders; P95 respirators are recommended if airborne particles are detected .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design experiments to evaluate the environmental impact of this compound?

Methodological Answer:

Adopt a tiered approach inspired by ecological risk frameworks :

- Abiotic Studies : Assess hydrolysis rates (pH 7–9), photolysis in simulated sunlight, and adsorption to soil using LC-MS quantification .

- Biotic Studies : Use model organisms (e.g., Daphnia magna) for acute toxicity assays. Measure EC₅₀ values and bioaccumulation potential .

- Long-Term Monitoring : Deploy passive samplers in water systems to track persistence and transformation products over seasons .

Advanced: What methodologies address discrepancies in spectral data (e.g., NMR, IR) between batches?

Methodological Answer:

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, especially for piperazine ring protons and tert-pentyloxy conformers .

- X-ray Crystallography : Determine absolute configuration for the dihydrochloride salt to validate stereochemical assignments .

- Batch Comparison : Analyze multiple batches via LC-MS and statistical tools (PCA) to identify outlier impurities affecting spectral clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.